Product packaging for Dihydroisomorphine(Cat. No.:CAS No. 26626-12-0)

Dihydroisomorphine

Cat. No.: B163098
CAS No.: 26626-12-0
M. Wt: 287.35 g/mol
InChI Key: IJVCSMSMFSCRME-NOSXKOESSA-N
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Description

Dihydroisomorphine is a semisynthetic opioid alkaloid of the morphinan class, provided for research purposes to investigate the pharmacology of opioid receptors. As a potent analgesic, it acts primarily as an agonist at the μ-opioid receptor (MOR) . Structurally, it is a hydrogenated derivative of isomorphine, featuring a saturated 7,8-double bond and a 6β-hydroxy group in an axial orientation . This specific stereochemistry and saturation influence its ring C conformation and contribute to its distinct physicochemical properties, including lipophilicity and membrane permeability, which are critical parameters in pharmacokinetic studies . Research indicates that this compound exhibits slightly higher analgesic potency than morphine, making it a valuable tool for structure-activity relationship (SAR) studies aimed at developing new analgesics . Its primary research applications include the study of narcotic receptors, the cellular mechanisms of analgesia, and the physicochemical determinants of blood-brain barrier penetration . This product is intended for research use only in laboratory settings and is strictly not for diagnostic, therapeutic, or human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H21NO3 B163098 Dihydroisomorphine CAS No. 26626-12-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4R,4aR,7R,7aR,12bS)-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c1-18-7-6-17-10-3-5-13(20)16(17)21-15-12(19)4-2-9(14(15)17)8-11(10)18/h2,4,10-11,13,16,19-20H,3,5-8H2,1H3/t10-,11+,13+,16-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJVCSMSMFSCRME-NOSXKOESSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(CC4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@@H](CC4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401018773
Record name Dihydroisomorphine
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Molecular Weight

287.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26626-12-0
Record name (5α,6β)-4,5-Epoxy-17-methylmorphinan-3,6-diol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26626-12-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Dihydroisomorphine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dihydroisomorphine
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Record name HYDROMORPHOL, 6.BETA.-
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name Dihydroisomorphine
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Synthetic Methodologies and Chemical Derivatization of Dihydroisomorphine

Total Synthesis Approaches to Dihydroisomorphine and Analogues

The total synthesis of complex molecules like this compound and its analogues represents a significant challenge in organic chemistry. These synthetic routes are crucial for producing these compounds without reliance on natural sources and for creating novel structures with potentially improved properties.

One notable approach involves the enantioselective total synthesis of 5-phenylmorphans, which are structurally related to this compound. This synthesis begins with an enantioselective conjugate addition, followed by the conversion of an ester to a common amine intermediate. This intermediate is then utilized in a diastereoselective aza-Michael reaction to construct the 5-phenylmorphan scaffold. chemrxiv.org The key steps in this synthesis are outlined below:

Enantioselective Conjugate Addition: Establishes the initial stereocenter.

Conversion to Amine Intermediate: A crucial step to set up the subsequent cyclization.

Diastereoselective Aza-Michael Reaction: Forms the core morphinan (B1239233) ring system with high stereocontrol. chemrxiv.org

Another strategy focuses on the synthesis of cis-octahydroisoquinolines, which also share a common amine intermediate with the 5-phenylmorphan synthesis. In this pathway, a γ-regio- and diastereoselective Mannich reaction is employed to form the desired scaffold. chemrxiv.org The ability to access both of these distinct, but related, scaffolds from a common intermediate highlights the efficiency and versatility of modern synthetic strategies.

While the total synthesis of this compound itself is not extensively detailed in readily available literature, the synthesis of its analogues demonstrates the advanced methodologies available to construct the complex morphinan core. These methods often rely on powerful reactions to control stereochemistry and build the polycyclic system.

Stereochemical Control and Purity in this compound Synthesis

Achieving high stereochemical control and purity is paramount in the synthesis of this compound and its analogues, as the biological activity of morphinans is highly dependent on their stereochemistry.

In semisynthetic routes starting from natural alkaloids, the inherent stereochemistry of the starting material provides a significant advantage. However, reactions that can alter stereocenters, such as the inversion of the C-6 hydroxyl group, must be highly stereoselective. The Mitsunobu reaction is a prime example of a method that provides excellent stereochemical control, proceeding with a predictable inversion of configuration. researchgate.netnih.gov

Catalytic hydrogenation of the C7-C8 double bond must also be controlled to ensure the desired stereochemistry in the final product. The conformation of the C ring in morphinans can influence the outcome of such reactions. researchgate.net

In N-alkylation of nor-derivatives, if the alkylating agent introduces a new chiral center, a mixture of diastereomers can be formed. google.com In such cases, purification techniques like preparative High-Performance Liquid Chromatography (HPLC) or crystallization are necessary to separate the diastereomers and obtain a stereochemically pure product. google.com For example, a mixture of diastereomers resulting from N-alkylation can be reacted with benzoyl chloride to form dibenzoate esters, which are then separated by HPLC before the final deprotection step. google.com

Throughout the synthesis, rigorous purification and analytical methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and crystallography, are essential to confirm the structure and stereochemistry of the synthesized compounds and to ensure their purity. chemrxiv.orgnih.govresearchgate.net

Synthesis of Isotopic and Labeled this compound for Research Applications

The synthesis of isotopically labeled this compound is crucial for a variety of research applications, including in vitro receptor binding assays, metabolic studies, and as internal standards for quantitative analysis. The incorporation of isotopes such as deuterium (B1214612) (²H), tritium (B154650) (³H), or carbon-14 (B1195169) (¹⁴C) into the this compound molecule allows for its detection and quantification in biological systems. The synthetic strategies vary depending on the isotope being introduced and the desired position of the label.

Deuterium-Labeled this compound

Deuterium-labeled compounds are valuable for metabolic studies and as internal standards in mass spectrometry-based quantification due to the kinetic isotope effect and the mass difference from the unlabeled parent drug. nih.govscielo.org.mx A common strategy for introducing deuterium into the this compound structure is through the catalytic reduction of its unsaturated precursor, isomorphine.

This method typically involves the reduction of the 7,8-double bond of isomorphine using deuterium gas (D₂) in the presence of a heterogeneous catalyst, such as palladium on carbon (Pd/C). mdpi.commdpi.com This reaction directly yields this compound with two deuterium atoms stereospecifically incorporated at the C-7 and C-8 positions. The choice of solvent and catalyst is critical to ensure high isotopic incorporation and chemical purity.

Table 1: Synthetic Method for Deuterium-Labeled this compound

PrecursorLabeling AgentCatalystProductApplication
IsomorphineDeuterium Gas (D₂)Palladium on Carbon (Pd/C)[7,8-²H₂]this compoundMetabolic Studies, Mass Spectrometry Internal Standard

Tritium-Labeled this compound

Tritiated ligands are indispensable for receptor binding assays due to the high specific activity that can be achieved, enabling sensitive detection of receptor-ligand interactions. nih.govmdpi.com The synthesis of [³H]this compound can be accomplished through several methods, primarily involving catalytic exchange or reduction with tritium gas (T₂).

One direct approach is the catalytic reduction of isomorphine with tritium gas, analogous to the deuteration method. This process introduces tritium at the C-7 and C-8 positions. A more versatile method for achieving higher specific activity involves the synthesis of a halogenated precursor, followed by catalytic dehalogenation with tritium gas. dtu.dkchemrxiv.org For instance, a bromo- or iodo-substituted isomorphine derivative can be prepared and subsequently treated with tritium gas in the presence of a palladium catalyst. This removes the halogen atom and replaces it with a tritium atom, a technique widely used for labeling peptides and other complex molecules. dtu.dkchemrxiv.org The specific activity of the resulting [³H]this compound is a critical parameter for its use in quantitative receptor studies. nih.gov

Table 2: Synthetic Methods for Tritium-Labeled this compound

PrecursorLabeling AgentCatalystProductApplication
IsomorphineTritium Gas (T₂)Palladium on Carbon (Pd/C)[7,8-³H₂]this compoundReceptor Binding Assays
Halo-isomorphine (e.g., Bromo-isomorphine)Tritium Gas (T₂)Palladium on Carbon (Pd/C)[³H]this compoundHigh-Sensitivity Receptor Binding Assays

Carbon-14-Labeled this compound

Carbon-14 labeling is the gold standard for in vivo absorption, distribution, metabolism, and excretion (ADME) studies, as the label is incorporated into the carbon skeleton of the molecule, making it less susceptible to metabolic loss compared to hydrogen isotopes. nih.govnih.gov The synthesis of [¹⁴C]this compound is typically a more complex, multi-step process that begins with a simple, commercially available ¹⁴C-labeled building block.

A common strategy for labeling morphinan alkaloids involves N-demethylation of the parent compound to its "nor" derivative, followed by re-alkylation with a ¹⁴C-labeled alkyl halide. For this compound, this would involve the chemical N-demethylation to produce nor-dihydroisomorphine. This secondary amine is then reacted with a ¹⁴C-labeled methylating agent, such as [¹⁴C]methyl iodide ([¹⁴C]CH₃I), to introduce the carbon-14 label at the N-17 position. This late-stage labeling approach is efficient for incorporating the isotope into the final steps of the synthesis.

Table 3: Synthetic Method for Carbon-14-Labeled this compound

PrecursorLabeling AgentKey IntermediateProductApplication
This compound[¹⁴C]Methyl IodideNor-dihydroisomorphine[N-¹⁴CH₃]this compoundADME Studies, Pharmacokinetic Research

Structural Elucidation and Spectroscopic Characterization of Dihydroisomorphine and Its Derivatives

Advanced Spectroscopic Techniques for Structural Determination

The comprehensive structural determination of dihydroisomorphine relies heavily on a suite of advanced spectroscopic methods, each providing complementary information about the molecule's composition and arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Analysis (1D and 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is widely recognized as the most crucial technique for the structural elucidation of organic molecules, including complex natural products like this compound mdpi.comrsc.orgnih.gov. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed insights into the connectivity of atoms and the spatial relationships between protons and carbons.

2D NMR (COSY, HSQC, HMBC) : Two-dimensional NMR techniques are essential for establishing direct and long-range correlations between nuclei, thereby mapping out the molecular connectivity.

Correlation Spectroscopy (COSY) : Identifies protons that are spin-coupled to each other, indicating protons on adjacent carbon atoms. This helps in tracing proton spin systems within the this compound scaffold.

Heteronuclear Single Quantum Coherence (HSQC) : Correlates protons directly bonded to carbons, providing assignments for CH, CH₂, and CH₃ groups. This is crucial for assigning specific proton and carbon signals to their respective positions in the complex ring system.

The combination of 1D and 2D NMR data allows for the unambiguous assignment of most, if not all, proton and carbon signals, leading to a robust determination of the constitutional structure of this compound. Automated structure elucidation tools leveraging NMR data are also being developed to accelerate this process rsc.orgnih.gov.

Mass Spectrometry (MS and LC-MS-MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) plays a critical role in confirming the molecular weight of this compound and its derivatives, as well as providing characteristic fragmentation patterns that aid in structural elucidation cdc.govmsu.edu.

Molecular Weight Confirmation : High-resolution mass spectrometry (HRMS) provides exact mass measurements, allowing for the determination of the elemental composition (molecular formula) of this compound (C₁₇H₂₁NO₃) nih.gov. This is a fundamental step in confirming the proposed structure.

Fragmentation Analysis : In electron ionization (EI) or electrospray ionization (ESI) tandem mass spectrometry (MS/MS or LC-MS-MS), the molecular ion undergoes fragmentation, producing a unique pattern of product ions. Analyzing these fragmentation pathways provides clues about the substructures present in the molecule. For instance, specific cleavages within the morphinan (B1239233) skeleton or losses of characteristic functional groups (e.g., water, methyl groups) can be observed. The comparison of fragmentation patterns of an unknown compound with those of synthetic standards or spectral libraries is a powerful method for identification and confirmation cdc.govchemistry-chemists.comresearchgate.netnih.gov. For example, LC-MS-MS has been used to identify and confirm this compound as a metabolite by comparing its fragmentation with synthetic standards researchgate.netnih.gov.

X-ray Crystallography for Definitive this compound Structural Confirmation

X-ray crystallography is the gold standard for obtaining an unambiguous, three-dimensional (3D) structure of a molecule at atomic resolution rigaku.comsciencemuseum.org.uknih.gov. When this compound can be obtained in crystalline form, X-ray diffraction can provide definitive structural confirmation.

3D Structure Determination : By analyzing the diffraction pattern generated when X-rays pass through a crystal of this compound, scientists can mathematically reconstruct the electron density map of the molecule. This map reveals the precise positions of all atoms in the molecule, including bond lengths, bond angles, and torsion angles rigaku.comsciencemuseum.org.uk.

Absolute Configuration and Conformation : X-ray crystallography not only confirms the connectivity but also definitively assigns the absolute configuration of chiral centers and provides insights into the preferred solid-state conformation of this compound rigaku.com. This is particularly important for complex molecules with multiple stereocenters, like this compound, where spectroscopic methods alone might not fully resolve all stereochemical ambiguities. The structure of related morphinan derivatives has been confirmed by X-ray crystallography .

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in this compound Research

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopies offer complementary information regarding the functional groups and electronic transitions within the this compound molecule.

Infrared (IR) Spectroscopy : IR spectroscopy identifies the characteristic vibrational frequencies of chemical bonds, providing information about the functional groups present in this compound mpg.de. For example, the presence of hydroxyl (-OH) groups (from alcohols and phenols), C-H stretches (aliphatic and aromatic), C=C stretches (aromatic ring), and C-O stretches (ether linkages) would be evident in the IR spectrum. The specific positions and intensities of these absorption bands can help confirm the presence of these groups within the this compound structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy is primarily used to detect and characterize chromophores, which are structural units containing conjugated double bonds or non-bonding electrons that absorb light in the UV and visible regions of the electromagnetic spectrum ethz.chmsu.edu. The aromatic ring system and any conjugated unsaturation within this compound would exhibit characteristic absorption bands in the UV region. The wavelength of maximum absorption (λmax) and the molar absorption coefficient (ε) are influenced by the extent of conjugation and the presence of auxochromes (functional groups that modify the absorption of a chromophore) shimadzu.com. While this compound itself might not absorb in the visible region (as it is typically colorless), its UV spectrum provides valuable information about its electronic structure and the presence of its aromatic ring system ethz.chmsu.edu.

Stereochemical Assignment and Conformational Analysis

The this compound molecule possesses multiple chiral centers and a rigid polycyclic structure, making its stereochemical assignment and conformational analysis critical for a complete structural understanding. Stereochemistry refers to the spatial arrangement of atoms in a molecule, particularly around chiral centers, while conformational analysis examines the different spatial arrangements that a molecule can adopt through rotation around single bonds nobelprize.orgwikipedia.orgunibo.it.

The relative and absolute stereochemistry of this compound can be deduced through a combination of spectroscopic techniques and chemical correlations. NMR spectroscopy, particularly coupling constants and NOESY (Nuclear Overhauser Effect Spectroscopy) experiments, can provide insights into the relative spatial proximity of protons, aiding in the assignment of relative stereochemistry. For instance, observed NOEs between protons on different rings can indicate their spatial relationship. X-ray crystallography, when available, provides the most definitive assignment of absolute configuration pharmgkb.org.

Conformational analysis of this compound involves understanding the preferred 3D shapes the molecule adopts. Due to its fused ring system, this compound has a relatively rigid backbone, but certain bonds (e.g., those involving the nitrogen atom or the hydroxyl groups) can undergo rotation, leading to different conformers. The stability of these conformers is influenced by steric interactions, hydrogen bonding, and electronic effects nobelprize.orgwikipedia.org. Understanding the preferred conformation is essential as it can influence the molecule's physical properties and interactions.

Computational Chemistry Approaches to this compound Structural Research

Computational chemistry provides powerful tools to complement experimental spectroscopic data in the structural research of this compound cardiff.ac.ukpnnl.govmtu.edu. These methods can predict molecular properties, explore potential energy surfaces, and simulate spectroscopic data.

Structure and Property Prediction : Computational methods, such as Density Functional Theory (DFT) and molecular mechanics, can be used to optimize the 3D geometry of this compound and its conformers, calculate their relative energies, and predict various molecular properties frontiersin.orgwikipedia.org. This includes predicting NMR chemical shifts, vibrational frequencies (for IR), and electronic transitions (for UV-Vis), which can then be compared with experimental data to validate proposed structures frontiersin.org.

Conformational Search and Analysis : For flexible regions of the molecule, computational methods can perform conformational searches to identify all low-energy conformers and assess their populations. This is particularly useful when experimental data might represent an average of multiple rapidly interconverting conformers.

Spectroscopic Data Simulation : Computational approaches can simulate NMR spectra (e.g., chemical shifts and coupling constants) and compare them with experimental data, aiding in signal assignment and structure validation, especially for complex or ambiguous cases frontiersin.org. This can help differentiate between closely related isomers or confirm subtle stereochemical details. The integration of machine learning with computational NMR prediction is also an emerging area to accelerate structural elucidation frontiersin.org.

Reaction Mechanism Studies : While outside the scope of strict structural elucidation, computational chemistry can also be used to study the energetics and mechanisms of reactions involving this compound, providing insights into its stability and potential transformations.

By integrating these computational approaches with experimental spectroscopic data, a more complete and accurate understanding of this compound's structure can be achieved, particularly in cases where experimental data alone may be insufficient or ambiguous.

Pharmacological Research on Dihydroisomorphine at the Receptor Level

In Vitro Receptor Binding Studies of Dihydroisomorphine and its Analogues

In vitro receptor binding studies are fundamental for characterizing the affinity of a compound for specific receptor targets. These assays typically involve competitive binding experiments where a compound's ability to displace a known radiolabeled ligand from the receptor is measured, yielding an inhibition constant (Ki).

While this compound is recognized as a metabolite of hydromorphone, a well-known mu-opioid receptor agonist, direct quantitative binding affinity (Ki) values specifically for this compound at the mu, delta, and kappa opioid receptors are not explicitly detailed within the readily available scientific literature. nih.govwikipedia.orgwikipedia.org However, studies involving its analogues and related compounds provide insights into its potential receptor profile. For instance, N-substituted derivatives of isomorphine and this compound have been observed to enhance affinities for mu-receptors and promote an agonist profile at kappa opioid receptors. researchgate.net this compound itself has been shown to produce dose-dependent, naloxone-reversible agonist (antinociceptive) actions in isolated tissue preparations. researchgate.net

The mu-opioid receptor (MOR) is the primary target for most clinically used opioid analgesics, mediating effects such as analgesia, euphoria, and respiratory depression. citeab.comzhanggroup.org While this compound exhibits opioid agonist activity, specific quantitative data, such as Ki values, for its direct binding affinity to the mu-opioid receptor are not explicitly provided in the current search results. However, its structural relationship to morphine and hydromorphone, both potent MOR agonists, suggests an interaction with this receptor. nih.govzhanggroup.orgguidetopharmacology.orgnih.gov

Delta-opioid receptors (DORs) are involved in modulating analgesia and other physiological functions. citeab.comnih.gov Although some general observations about opioid metabolites and their affinities for delta receptors exist, precise Ki values for this compound at the delta-opioid receptor are not detailed in the available literature. elyssabmargolis.com

Kappa-opioid receptors (KORs) are associated with spinal analgesia, diuresis, and dysphoria. citeab.comguidetopharmacology.org While direct quantitative Ki values for this compound at the kappa-opioid receptor are not explicitly reported, research on its N-substituted derivatives indicates that these modifications can promote an agonist profile at the kappa opioid receptor. researchgate.net

Radioligand displacement assays are standard techniques used to determine the binding affinity and selectivity of a compound for various receptors. guidetopharmacology.org These assays involve incubating cell membranes or tissue homogenates containing the target receptors with a fixed concentration of a high-affinity radiolabeled ligand (e.g., [3H]DAMGO for mu, [3H]DPDPE for delta, [3H]U69,593 for kappa) and varying concentrations of the unlabeled test compound. wikipedia.orgelyssabmargolis.comwikipedia.orgumich.edunih.govgoogle.com The ability of the test compound to displace the radioligand provides its binding affinity (Ki). Such assays would be essential for a comprehensive profiling of this compound's interaction with opioid receptors, but specific detailed results for this compound itself from these assays are not explicitly available in the provided information.

Kappa-Opioid Receptor Binding Affinities

In Vitro Functional Assays and Receptor Activation Mechanisms

Beyond binding affinity, in vitro functional assays are critical for understanding how a compound activates or modulates receptor signaling pathways. Opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory Gαi/o proteins. citeab.comzhanggroup.orgnih.govguidetopharmacology.orgwikipedia.orgwikidata.orgnih.govwikipedia.orguni.lu

Upon ligand binding, opioid receptors undergo conformational changes that lead to the activation of associated heterotrimeric G proteins. This activation involves the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gα subunit, leading to its dissociation from the βγ heterodimer. Both the Gα-GTP and βγ subunits can then modulate downstream effector proteins. uni.lumetabolomicsworkbench.org A classic downstream effect of Gαi/o protein activation is the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels. citeab.comgoogle.comwikidata.orgwikipedia.orgnih.gov Opioid receptor activation can also modulate ion channels, such as increasing potassium efflux and decreasing calcium influx, thereby reducing neurotransmitter release. nih.gov

As an opioid agonist, this compound would be expected to engage these G-protein mediated signaling pathways. However, specific quantitative data from in vitro functional assays, such as EC50 values for G-protein activation (e.g., via [35S]GTPγS binding assays) or measurements of signaling bias (e.g., comparing G-protein activation to β-arrestin recruitment), are not explicitly detailed for this compound in the provided research findings. guidetopharmacology.orgwikipedia.orgwikidata.orgnih.govwikipedia.orgfishersci.canih.gov

Metabolic Pathways and Biotransformation of Dihydroisomorphine

Dihydroisomorphine as a Key Metabolite of Related Opioids (e.g., Hydromorphone)

This compound is recognized as a metabolite of the potent opioid analgesic, hydromorphone. tandfonline.comcaymanchem.com The metabolism of hydromorphone can lead to the formation of this compound through the reduction of the 6-keto group. fda.gov Studies have identified this compound in the urine of patients receiving hydromorphone therapy. tandfonline.comnih.gov Specifically, research has confirmed the presence of unconjugated this compound in the pooled urine samples of human subjects undergoing chronic hydromorphone treatment. canada.ca The conversion of hydromorphone to this compound is a documented metabolic pathway. pharmgkb.org

In addition to hydromorphone, this compound can also be formed from the O-demethylation of dihydroisocodeine, a reaction catalyzed by the cytochrome P450 enzyme CYP2D6. pharmgkb.org The metabolic pathways of hydromorphone also include the formation of other metabolites such as hydromorphone-3-glucuronide, dihydromorphine, and norhydromorphone (B170126). tandfonline.comcanada.ca

Table 1: this compound as a Metabolite of Related Opioids

Parent Opioid Metabolic Process Key Enzyme(s) Resulting Metabolite
Hydromorphone 6-keto reduction Not specified in provided context This compound
Dihydroisocodeine O-demethylation CYP2D6 This compound

Glucuronidation Pathways of this compound

Glucuronidation is a major pathway in the metabolism of this compound, leading to the formation of more water-soluble compounds that can be more easily excreted from the body. oup.comoup.com This process involves the conjugation of glucuronic acid to the this compound molecule.

Formation of this compound-3-Glucuronide

A primary glucuronidation pathway for this compound is the formation of this compound-3-glucuronide. canada.ca This metabolite has been isolated and identified from the urine of patients treated with hydromorphone. tandfonline.comnih.gov The formation of the 3-O-glucuronide metabolite is a common and major metabolic route for this compound. canada.ca Research has indicated that the urinary recovery of this compound-3-glucuronide can be significantly higher than previously estimated, suggesting it is a substantial metabolite. tandfonline.comnih.gov

Formation of this compound-6-Glucuronide

In addition to the 3-glucuronide, this compound can also undergo glucuronidation at the 6-position to form this compound-6-glucuronide. oup.comoup.comhmdb.ca This metabolite is also considered a product of hydromorphone metabolism. fda.govmedicaments.gouv.fr this compound-6-glucoside has also been identified as a minor metabolite. fda.govoup.comoup.commedicaments.gouv.froup.com

Enzymatic Basis of this compound Glucuronidation (e.g., UGT2B7, UGT1A3 involvement)

The glucuronidation of opioids is primarily catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. oup.comoup.com Specifically, UGT2B7 is known to be a key enzyme in the metabolism of hydromorphone and its derivatives. oup.comoup.comoup.com While direct studies on the specific UGTs for this compound are not extensively detailed in the provided context, the involvement of UGT2B7 and UGT1A3 in the glucuronidation of the parent compound, hydromorphone, suggests their likely role in the glucuronidation of this compound as well. oup.comoup.com The UGT enzymes are responsible for conjugating glucuronic acid to the drug molecule, a crucial step in Phase II metabolism. evotec.com

Identification and Characterization of Other this compound Metabolites

Beyond glucuronidation, other metabolites of this compound have been identified. One such metabolite is northis compound, which is formed through N-demethylation. pharmgkb.org The tentative identification of northis compound as a new metabolite of hydromorphone has been reported. tandfonline.comnih.gov Further research has also led to the isolation and identification of various hydromorphone metabolites, including this compound and its glucuronidated forms, from patient urine using techniques like liquid chromatography-tandem mass spectrometry (LC/MS/MS). tandfonline.comnih.govubc.ca

In Vitro Metabolic Studies of this compound Biotransformation

In vitro studies using human liver microsomes have been instrumental in elucidating the metabolic pathways of hydromorphone, including the formation of this compound. pharmgkb.orgtandfonline.comtandfonline.com These studies have shown that hydromorphone is metabolized to norhydromorphone and this compound. pharmgkb.orgtandfonline.comtandfonline.com Interestingly, while the N-demethylation of hydromorphone to norhydromorphone is catalyzed by cytochrome P450 enzymes like CYP3A4 and CYP2C9, none of the tested recombinant CYP enzymes were found to be active in the formation of this compound. pharmgkb.orgtandfonline.comtandfonline.com

An interesting finding from these in vitro studies is the interplay between different metabolic pathways. The inhibition of norhydromorphone formation, for instance by inhibitors of CYP3A, was accompanied by an increase in the production of this compound. pharmgkb.orgtandfonline.comtandfonline.com This suggests a potential shunting of the metabolic pathway towards the formation of this compound when the N-demethylation pathway is inhibited. pharmgkb.orgtandfonline.comtandfonline.com

Table 2: Kinetic Parameters of Hydromorphone Metabolism in Human Liver Microsomes

Metabolite Apparent Km (μM) Vmax (pmol min-1 mg-1 protein)
Norhydromorphone 206 - 822 104 - 834
This compound 62 - 557 17 - 122

Source: pharmgkb.orgtandfonline.comtandfonline.com

Analytical Methodologies for Metabolite Identification and Quantification in Biological Matrices (e.g., LC-MS-MS based methods)

The identification and quantification of this compound and its metabolites in biological matrices such as plasma, urine, and exhaled breath condensate are predominantly achieved through highly sensitive and selective analytical techniques. mdpi.com Among these, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely employed method due to its superior performance. mdpi.comubc.ca

LC-MS/MS assays have been developed and validated for the simultaneous analysis of this compound alongside its parent compounds and other related metabolites. tandfonline.comnih.govtandfonline.com These methods typically involve a sample preparation step, such as solid-phase extraction (SPE), to isolate the analytes from the complex biological matrix. tandfonline.comnih.govtandfonline.com The extraction process is crucial for removing interfering substances and concentrating the analytes, thereby enhancing the sensitivity and accuracy of the analysis. For instance, C2 cartridges have been used for the solid-phase extraction of this compound and other hydromorphone metabolites from rat plasma, with extraction recoveries reported to be greater than 76%. tandfonline.comnih.gov

Following extraction, the sample is injected into a liquid chromatography system, where the compounds are separated based on their physicochemical properties. The separated analytes then enter the mass spectrometer, where they are ionized and fragmented. The mass spectrometer detects and quantifies the specific fragments, providing a high degree of certainty in the identification and measurement of each compound. ubc.ca

The sensitivity of these LC-MS-MS methods is a key advantage, allowing for the detection of low concentrations of metabolites. For example, a developed assay reported limits of detection for this compound in rat plasma to be 7.0 nmol/L (2.0 ng/mL). tandfonline.comnih.govtandfonline.com This level of sensitivity is essential for pharmacokinetic studies and for detecting minor metabolites. tandfonline.com

In addition to plasma and urine, exhaled breath condensate (EBC) has been explored as a non-invasive biological matrix for detecting opioid metabolites, including dihydromorphine/dihydroisomorphine. nih.govresearchgate.net This approach offers a promising alternative for monitoring drug metabolism. nih.gov

Table 1: LC-MS/MS Method Parameters for this compound Analysis in Rat Plasma tandfonline.comnih.govtandfonline.com

ParameterDetails
Analytical Technique High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS-MS)
Biological Matrix Rat Plasma
Sample Preparation Solid-Phase Extraction (SPE) using C2 cartridges
Extraction Recovery >76%
Internal Standard Nalorphine
Limit of Detection 7.0 nmol/L (2.0 ng/mL)
Intra- and Inter-assay Variability ≤12%

Advanced Analytical Methodologies for Dihydroisomorphine Research

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS-MS) for Comprehensive Analysis

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a powerful and widely adopted technique for the quantitative and qualitative analysis of dihydroisomorphine in various biological matrices. scielo.brresearchgate.net Its high sensitivity and selectivity allow for the detection of trace amounts of the compound and its metabolites, even in complex samples like plasma, urine, and hair. scielo.brmums.ac.iruzh.ch The coupling of LC with MS/MS provides enhanced specificity, which is essential for multi-analyte analysis in clinical and forensic toxicology. mdpi.com

The development of a robust LC-MS/MS method involves the meticulous optimization of both chromatographic and mass spectrometric conditions to achieve the desired sensitivity, selectivity, and speed. mdpi.commdpi.com For this compound and its metabolites, such as dihydromorphine and their respective glucuronide conjugates, specific methods have been developed and validated. nih.gov

A key aspect of method development is the validation process, which ensures the reliability and reproducibility of the analytical results. nih.govscielo.br This process typically assesses parameters such as linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and stability, in accordance with established guidelines. mdpi.comscielo.br

One study detailed an LC-MS-MS assay for the analysis of hydromorphone and its metabolites, including this compound, dihydromorphine, and their glucuronide conjugates in rat plasma. nih.gov The limits of detection were reported to be 7.0 nmol/L (2.0 ng/mL) for this compound. nih.gov Another validated LC-MS-MS method for analyzing various opioids in urine specimens demonstrated the capability to detect and quantify a broad range of analytes, including metabolites of hydromorphone. oup.com Research has also focused on developing methods for analyzing opioids in oral fluid and hair, highlighting the versatility of LC-MS-MS for different biological samples. uzh.chnih.gov

The table below summarizes key parameters from a validated LC-MS-MS method for the analysis of hydromorphone and its metabolites, including this compound.

Table 1: LC-MS-MS Method Validation Parameters for Hydromorphone Metabolites in Rat Plasma

Analyte Limit of Detection (LOD) Intra-assay Variability Inter-assay Variability Extraction Recovery
This compound 7.0 nmol/L (2.0 ng/mL) ≤ 12% ≤ 12% > 76%
Dihydromorphine 7.0 nmol/L (2.0 ng/mL) ≤ 12% ≤ 12% > 76%
This compound-3-glucuronide 11 nmol/L (5.0 ng/mL) ≤ 12% ≤ 12% > 76%
Dihydromorphine-3-glucuronide 11 nmol/L (5.0 ng/mL) ≤ 12% ≤ 12% > 76%

Data sourced from a study on LC-MS-MS analysis in rat plasma. nih.gov

Effective sample preparation is a critical step in the analytical workflow to remove interferences from complex biological matrices and to concentrate the analytes of interest. scielo.brmdpi.com For this compound analysis, solid-phase extraction (SPE) is a commonly employed and efficient technique. nih.govnih.gov

In an LC-MS-MS method for hydromorphone and its metabolites, analytes were extracted from rat plasma using C2 SPE cartridges, achieving extraction recoveries of over 76% for all analytes. nih.gov Other SPE sorbents, such as polymeric reversed-phase materials, have also been used to obtain purer sample extracts from plasma. nih.gov

Besides SPE, other techniques like liquid-liquid extraction (LLE) and protein precipitation (PPT) are also utilized. scielo.brmums.ac.ir The choice of technique depends on factors like the sample matrix, analyte concentration, and the desired level of cleanliness of the final extract. mums.ac.ir For instance, a simple protein precipitation with acetonitrile (B52724) was used for the analysis of drugs of abuse in cerebrospinal fluid. mdpi.com

Table 2: Comparison of Sample Preparation Techniques

Technique Principle Advantages Common Application for Opioids
Solid-Phase Extraction (SPE) Analyte partitioning between a solid sorbent and a liquid sample. mdpi.com High recovery, clean extracts, potential for automation. researchgate.netnih.gov Plasma, urine, hair. mums.ac.iruzh.chnih.gov
Liquid-Liquid Extraction (LLE) Analyte partitioning between two immiscible liquid phases. scielo.br Effective for a wide range of analytes. mums.ac.ir Plasma, blood. scielo.br
Protein Precipitation (PPT) Removal of proteins by adding an organic solvent or acid. scielo.br Simple, fast, and inexpensive. scielo.br Plasma, cerebrospinal fluid. mdpi.comnih.gov

Development and Validation of LC-MS-MS Methods for this compound and its Metabolites

Application of Other Advanced Chromatographic and Spectrometric Techniques

While LC-MS/MS is the gold standard, other advanced chromatographic and spectrometric techniques contribute to this compound research. mayocliniclabs.com These include various forms of chromatography and mass spectrometry that offer different advantages in separation and detection. nih.govmdpi.com

Advanced chromatographic methods such as Ultra-High-Performance Liquid Chromatography (UHPLC) offer faster analysis times and improved resolution compared to conventional HPLC. nih.gov Techniques like two-dimensional liquid chromatography (LCxLC) provide enhanced separation power for highly complex samples. nih.gov

In the realm of mass spectrometry, high-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF-MS), provides highly accurate mass measurements, which aids in the confident identification of unknown metabolites and the structural elucidation of compounds. nih.govnih.gov Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Circular Dichroism/Optical Rotatory Dispersion (CD/ORD) are also invaluable for the detailed structural analysis and stereochemical assignment of this compound and its derivatives. nih.gov

Development and Characterization of Analytical Reference Materials for this compound

The availability of high-purity, well-characterized analytical reference materials is fundamental for the accuracy and validation of any quantitative analytical method. cambrex.com For this compound, these reference standards are essential for method calibration, quality control, and unequivocal identification. caymanchem.combioscience.co.uk

Analytical reference materials for this compound, also known as 6β-Hydromorphol, are commercially available and are qualified as reference materials manufactured and tested to meet international standards such as ISO/IEC 17025 and ISO 17034. caymanchem.com These standards are typically provided as neat solids with a specified purity, often ≥98%. caymanchem.combioscience.co.uk

The characterization of these reference materials involves a suite of analytical techniques to confirm their identity and purity. cambrex.com This can include NMR spectroscopy for structural confirmation, mass spectrometry for molecular weight determination, and chromatographic techniques (like HPLC) for purity assessment. nih.govcambrex.com The development of these standards may involve complex chemical synthesis, followed by rigorous purification and characterization to ensure they are fit for their intended purpose in research and forensic applications. caymanchem.comglpbio.comgoogle.com

Future Directions in Dihydroisomorphine Research

Deepening Understanding of Receptor Pharmacology and Ligand Design Principles

A central goal in modern opioid research is to design ligands that selectively activate signaling pathways responsible for analgesia while avoiding those that cause adverse effects. This concept, known as "biased agonism" or "functional selectivity," is a major focus for future research involving dihydroisomorphine-related compounds. frontiersin.orgacs.orgmdpi.com

The µ-opioid receptor (μOR), the primary target for morphine and its analogues, mediates its effects through two main pathways: the G-protein pathway, which is associated with analgesia, and the β-arrestin pathway, which has been linked to side effects like respiratory depression and constipation. frontiersin.orgmdpi.comnih.gov The development of G-protein-biased agonists—ligands that preferentially activate the G-protein pathway—is a key strategy. frontiersin.orgmdpi.com Recent structural studies of the μOR have provided unprecedented insight into how different ligands stabilize distinct receptor conformations, which in turn determines signaling bias. frontiersin.orgfrontiersin.org For example, evidence suggests that G-protein biased agonists may interact preferentially with one side of the receptor's binding pocket (the TM3 side), while balanced agonists engage both the TM3 and TM6/7 sides. frontiersin.org

Future ligand design will increasingly rely on these high-resolution structural models. frontiersin.org Computational modeling and molecular dynamics simulations are becoming indispensable tools for predicting how subtle changes to a ligand's structure, such as the stereochemistry of a single chiral center, can alter its interaction with key amino acid residues in the receptor and thus influence its bias profile. acs.orgmdpi.com By analyzing these interactions, researchers can develop pharmacophores, or molecular frameworks, for designing new biased ligands. acs.org For instance, studies have identified specific tyrosine and aspartate residues within the μOR binding pocket whose engagement or avoidance correlates with higher or lower β-arrestin activity. acs.org

Other innovative strategies include the development of ligands that act on multiple receptors. Mixed µOR/NOP (nociceptin/orphanin FQ peptide receptor) agonists are of particular interest, as activation of the NOP receptor is known to counteract some of the undesirable effects of µOR activation, including reward pathways. nih.gov Furthermore, modifying peptides like endomorphins with lipids (lipidation) or sugars (glycosylation) is being explored to improve their stability and ability to cross cell membranes, providing another avenue for developing novel analgesics. frontiersin.org

Principle/StrategyMechanismGoal in Ligand DesignReferences
Biased AgonismPreferential activation of the G-protein signaling pathway over the β-arrestin pathway.To separate analgesic effects from adverse effects like respiratory depression. frontiersin.org, acs.org, mdpi.com
Structure-Based DesignUtilizing crystal structures of the µ-opioid receptor to model ligand-receptor interactions.To rationally design molecules that stabilize receptor conformations leading to desired signaling outcomes. frontiersin.org, frontiersin.org, nih.gov
Multi-Receptor TargetingDesigning ligands that act on more than one receptor type (e.g., µOR and NOP receptors).To leverage counter-regulatory pathways to mitigate side effects. nih.gov
Chemical ModificationAltering peptide ligands with lipids or sugars to improve pharmacokinetic properties.To enhance stability and bioavailability of novel peptide-based analgesics. frontiersin.org

Comprehensive Elucidation of Metabolic Enzymes and Genetic Determinants of Biotransformation

This compound is a metabolite of hydromorphone. pharmgkb.orgcaymanchem.com Unlike many other opioids such as codeine and oxycodone, the metabolism of hydromorphone is not primarily dependent on the cytochrome P450 (CYP450) enzyme system. magonlinelibrary.comhpra.iempa.se Instead, hydromorphone is metabolized mainly through two pathways: direct conjugation (glucuronidation) to form hydromorphone-3-glucuronide, and reduction of its keto group to form dihydromorphine and this compound. hpra.ieoup.comresearchgate.netgoogle.com

The formation of this compound from hydromorphone is catalyzed by a ketone reductase enzyme. oup.comresearchgate.netgoogle.com this compound itself is then subject to further metabolism, primarily conjugation with glucuronic acid to form this compound-3-glucuronide and this compound-6-glucuronide. magonlinelibrary.comhpra.ieoup.comnih.gov

Future research will focus on a more comprehensive characterization of the specific enzymes involved. While the general pathways are known, the precise identity and variability of the ketone reductases responsible for converting hydromorphone to this compound are not fully elucidated. Similarly, a deeper understanding of the specific UDP-glucuronosyltransferase (UGT) enzymes, such as UGT2B7, that conjugate this compound is needed. oup.com

Metabolic StepParent CompoundMetaboliteKey Enzyme(s) / PathwayReferences
Keto-reductionHydromorphoneThis compoundKetone reductase oup.com, researchgate.net, google.com
N-demethylation (minor)HydromorphoneNorhydromorphone (B170126)CYP3A4, CYP2C9 nih.gov
GlucuronidationThis compoundThis compound-3-glucuronideUDP-glucuronosyltransferases (UGTs) tandfonline.com, nih.gov
GlucuronidationThis compoundThis compound-6-glucuronideUDP-glucuronosyltransferases (UGTs) magonlinelibrary.com, hpra.ie, mpa.se

Advancements in Analytical Standards and Techniques for this compound and its Metabolites

The accurate detection and quantification of this compound and its metabolites in biological matrices are essential for pharmacokinetic studies, clinical monitoring, and forensic analysis. The primary technique for this purpose is high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). nih.govubc.cacanada.canih.gov

Future advancements in this area will likely focus on improving the sensitivity, specificity, and throughput of these methods. This includes the development of assays with even lower limits of quantitation (LOQ) to detect minute concentrations of the compound and its metabolites. oup.comnih.govoup.com Current validated LC-MS/MS methods can achieve LOQs in the low nanogram per milliliter (ng/mL) range from plasma or urine samples. nih.govoup.com Further refinements in sample preparation, such as solid-phase extraction techniques, and in mass spectrometry instrumentation will continue to push these limits lower. ubc.canih.gov

A critical component for ensuring the accuracy and reliability of these analytical methods is the availability of high-purity, certified analytical reference standards. caymanchem.com Companies now provide this compound (also known as 6β-Hydromorphol) as a qualified Reference Material, manufactured and tested to meet international standards such as ISO/IEC 17025 and ISO 17034. caymanchem.com The availability of these standards, as well as synthesized standards for its metabolites like this compound-3-glucuronide, is crucial for method validation, calibration, and quality control. nih.govubc.ca

Future research will necessitate the synthesis and certification of a wider range of metabolites as they are identified. For example, northis compound has been tentatively identified as a metabolite, and the development of a certified standard for this compound would be necessary for its definitive confirmation and quantification in future metabolic studies. nih.govtandfonline.com As new chemical modifications of this compound are synthesized, a parallel effort will be required to develop and validate specific analytical methods and corresponding reference standards for these new entities and their expected metabolic products.

ComponentDescriptionImportance/Future DirectionReferences
Analytical MethodHigh-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.Improving sensitivity (lower LOQs), specificity, and developing methods for novel derivatives. ubc.ca, canada.ca, nih.gov, nih.gov
Sample PreparationSolid-phase extraction (SPE) is commonly used to isolate analytes from complex matrices like plasma and urine.Optimizing extraction recovery and minimizing matrix effects to enhance assay performance. ubc.ca, nih.gov
Reference StandardsHigh-purity, certified materials (e.g., ISO 17034) used for instrument calibration and quality control.Ensuring continued availability for known metabolites and synthesizing new standards for novel derivatives. caymanchem.com, caymanchem.com
Method ValidationEstablishing performance characteristics like linearity, accuracy, precision, and limit of quantitation (LOQ).Rigorous validation according to established guidelines is crucial for research and forensic applications. oup.com, oup.com

Q & A

Q. How can researchers leverage systematic reviews to identify gaps in this compound’s mechanism of action?

  • Methodological Answer : Use Cochrane Collaboration methods to synthesize preclinical data. Codebook development (e.g., categorizing studies by receptor subtype or signaling pathway) enables thematic analysis. Gap maps can visualize understudied areas, such as κ-opioid receptor interactions or long-term neuroadaptation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.